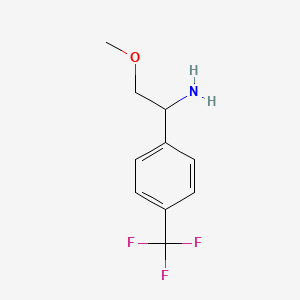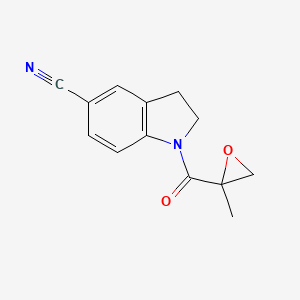
1-(3-Ethynylphenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethynylphenyl)cyclobutanamine is an organic compound with the molecular formula C12H13N It consists of a cyclobutanamine moiety attached to a 3-ethynylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)cyclobutanamine typically involves the following steps:
Preparation of 3-Ethynylphenylboronic Acid: This can be achieved through the Sonogashira coupling reaction, where 3-bromophenylacetylene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Cyclobutanamine Formation: Cyclobutanamine can be synthesized from cyclobutanecarboxylic acid via Hofmann rearrangement under mildly acidic conditions using .
Suzuki-Miyaura Coupling: The final step involves coupling 3-ethynylphenylboronic acid with cyclobutanamine using a palladium catalyst and a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of 1-(3-ethylphenyl)cyclobutanamine.
Substitution: Formation of N-substituted cyclobutanamines.
Aplicaciones Científicas De Investigación
1-(3-Ethynylphenyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanamine: Lacks the ethynylphenyl group, making it less versatile in chemical reactions.
1-(3-Bromophenyl)cyclobutanamine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(3-Methylphenyl)cyclobutanamine: Contains a methyl group instead of an ethynyl group, affecting its chemical and biological properties.
Uniqueness
1-(3-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(3-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-5-3-6-11(9-10)12(13)7-4-8-12/h1,3,5-6,9H,4,7-8,13H2 |
Clave InChI |
BLCDLPISTUAFNJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C2(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)




![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)








